(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride (3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 1184993-14-3
VCID: VC2645903
InChI: InChI=1S/C8H8N4O3.ClH/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14;/h2-3H,4H2,1H3,(H,13,14);1H
SMILES: CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl
Molecular Formula: C8H9ClN4O3
Molecular Weight: 244.63 g/mol

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride

CAS No.: 1184993-14-3

Cat. No.: VC2645903

Molecular Formula: C8H9ClN4O3

Molecular Weight: 244.63 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride - 1184993-14-3

Specification

CAS No. 1184993-14-3
Molecular Formula C8H9ClN4O3
Molecular Weight 244.63 g/mol
IUPAC Name 2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]acetic acid;hydrochloride
Standard InChI InChI=1S/C8H8N4O3.ClH/c1-5-9-10-6-2-3-7(11-12(5)6)15-4-8(13)14;/h2-3H,4H2,1H3,(H,13,14);1H
Standard InChI Key XISJAYPHBPURBA-UHFFFAOYSA-N
SMILES CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl
Canonical SMILES CC1=NN=C2N1N=C(C=C2)OCC(=O)O.Cl

Introduction

Chemical Identity

  • Systematic Name: (3-Methyl- triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride

  • Molecular Formula: Not explicitly provided; inferred from its name to include a triazolopyridazine core with acetic acid and hydrochloride functionalities.

  • Molecular Weight: Not available directly for this compound but related derivatives range between 200–300 g/mol.

Structural Features

This compound contains:

  • A triazolopyridazine core, which is a fused heterocyclic ring system combining triazole and pyridazine.

  • A methyl substitution at the 3-position of the triazole ring.

  • An acetic acid moiety attached via an ether linkage to the 6-position of the pyridazine ring.

  • A hydrochloride salt, enhancing solubility and stability.

Synthesis

Although specific synthetic pathways for this compound are not detailed in the provided sources, general methods for synthesizing triazolopyridazine derivatives involve:

  • Formation of the Triazolopyridazine Core:

    • Reacting hydrazine derivatives with dicarbonyl compounds to form pyridazines.

    • Cyclization with azoles (e.g., triazoles) under acidic or basic conditions.

  • Functionalization at the 6-Position:

    • Substitution reactions using halogenated pyridazines (e.g., 6-chloropyridazine) to introduce an ether-linked acetic acid group.

  • Conversion to Hydrochloride Salt:

    • Treatment with hydrochloric acid to form a stable salt.

Biological Significance

Heterocyclic compounds like triazolopyridazines are widely studied for their pharmacological properties. Potential activities include:

  • Antimicrobial Activity: Triazolopyridazines have shown efficacy against bacterial and fungal strains due to their ability to disrupt enzymatic processes.

  • Anti-inflammatory Effects: Related compounds have demonstrated inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).

  • Bronchodilatory Potential: Similar derivatives are explored for alleviating bronchial spasms in mammals .

Applications

The applications of this compound are speculative but based on its structure and related analogs:

  • Pharmaceuticals:

    • Could serve as a lead compound in drug development targeting respiratory or inflammatory diseases.

    • Potential utility as an enzyme inhibitor or receptor modulator.

  • Chemical Research:

    • Useful as a building block for synthesizing more complex heterocyclic compounds.

Research Gaps and Future Directions

While related compounds have been studied extensively, specific data on (3-Methyl- triazolo[4,3-b]pyridazin-6-yloxy)-acetic acid hydrochloride is limited. Future studies should focus on:

  • Comprehensive characterization using techniques like NMR, IR, and mass spectrometry.

  • Evaluation of biological activity through in vitro and in vivo assays.

  • Optimization of synthetic routes for scalability and cost-effectiveness.

This compound represents an exciting avenue for research due to its structural complexity and potential pharmacological benefits. Further experimental investigations are necessary to unlock its full potential.

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